molecular formula C18H23N3O2S B2566108 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097866-40-3

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No.: B2566108
CAS No.: 2097866-40-3
M. Wt: 345.46
InChI Key: REIUHBOMAJADSF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic chemical agent intended for in vitro research use by qualified scientists. This compound is provided as is, and its specific biological activity, mechanism of action, and research applications are currently uncharacterized. Researchers are responsible for determining the suitability of this compound for their specific experimental purposes. This product is labeled "For Research Use Only" and is strictly not for diagnostic or therapeutic procedures, nor for human or veterinary use. All information regarding the handling, storage, and safety of this material should be derived from the Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-23-17-5-3-15(4-6-17)19-18(22)20-16-7-9-21(12-16)11-14-8-10-24-13-14/h3-6,8,10,13,16H,2,7,9,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIUHBOMAJADSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate amine precursors.

    Introduction of the thiophen-3-ylmethyl group: This step involves the alkylation of the pyrrolidine ring with thiophen-3-ylmethyl halides under basic conditions.

    Coupling with 4-ethoxyphenyl isocyanate: The final step involves the reaction of the intermediate with 4-ethoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Functional Comparisons

Compound Name Key Substituents Molecular Features Hypothesized Activity/Properties References
1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea (Target) 4-Ethoxyphenyl, thiophen-3-ylmethyl-pyrrolidine High solubility, moderate steric bulk Kinase inhibition, antiproliferative N/A
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Chloro-CF3-phenyl, pyridinylmethyl-thio Lipophilic, strong electron-withdrawing Kinase inhibition (e.g., VEGFR-2)
1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g) 4-Methoxyphenyl, pyridinyl-trimethoxyphenoxy Moderate logP, π-π stacking potential Antiproliferative (e.g., cancer cell lines)
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenyl)phenyl)urea Chloro-CF3-phenyl, cyanophenyl High hydrophobicity, polarizable Protein binding (e.g., enzyme inhibition)
{1-[(3-methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol Thiophen-2-yl sulfonyl, thiophen-3-yl Steric hindrance, sulfonyl group Metabolic stability modulation

Functional Group Analysis

Aryl Substituents: The 4-ethoxyphenyl group in the target compound likely improves aqueous solubility compared to chloro- or trifluoromethyl-substituted analogs (e.g., 7n and A1326050) . However, it may reduce binding affinity to hydrophobic pockets in targets like kinases, where electron-withdrawing groups (e.g., -CF₃) enhance interactions . Methoxy vs.

Heterocyclic Moieties: The thiophen-3-ylmethyl group in the target compound may engage in distinct π-π interactions compared to thiophen-2-yl derivatives (e.g., ), where substitution position alters electronic distribution and steric accessibility .

Biological Implications: Urea derivatives with pyridinyl or cyanophenyl groups (e.g., 7n and A1326050) exhibit strong enzyme inhibition due to hydrogen bonding and dipole interactions, whereas the target compound’s thiophene may prioritize hydrophobic binding . Trimethoxyphenoxy groups in 5g enhance antiproliferative activity via tubulin binding, a mechanism less likely in the target compound due to the absence of this moiety .

Biological Activity

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a compound of interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Ethoxyphenyl group : Enhances lipophilicity and biological activity.
  • Thiophenyl moiety : Known for its role in various biological activities.
  • Pyrrolidine ring : Contributes to the compound's interaction with biological targets.

The molecular formula is C16H20N4OSC_{16}H_{20}N_4OS with a molecular weight of approximately 336.42 g/mol.

1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The urea moiety interacts with specific enzymes, potentially inhibiting their activity. This is critical in pathways related to cancer and inflammation.
  • Receptor Modulation : The compound may act on various receptors, including those involved in neurotransmission and pain pathways.

Anticancer Properties

Research has indicated that derivatives of urea compounds can possess significant anticancer properties. A study highlighted that urea derivatives showed promising results in inhibiting tumor growth in various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain urea derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Preliminary tests have shown that related compounds exhibit significant antibacterial and antifungal activities:

  • Minimum Inhibitory Concentration (MIC) values were recorded as low as 0.0039 mg/mL against Staphylococcus aureus and E. coli, suggesting strong antibacterial properties .

Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of urea derivatives, including the target compound. The results indicated:

  • Cell Viability Assays : A reduction in cell viability was observed in cancer cells treated with the compound, with an IC50 value of approximately 5 µM .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar urea compounds:

  • Testing Protocols : The compounds were tested against various bacterial strains using standard broth dilution methods.
  • Results : Notably, compounds similar to 1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Data Tables

Biological ActivityIC50 Value (µM)Target
Anticancer Activity5Cancer Cell Lines
Antimicrobial Activity0.0039S. aureus
Antimicrobial Activity0.025E. coli

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